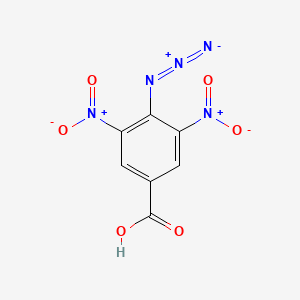
4-Azido-3,5-dinitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azido-3,5-dinitrobenzoic acid is an organic compound characterized by the presence of azido and nitro functional groups attached to a benzoic acid core. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The azido group is known for its reactivity, making this compound a valuable intermediate in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The nitration process can be carried out using a mixture of concentrated sulfuric acid and fuming nitric acid . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yields of the desired product.
Industrial Production Methods
Industrial production of 4-Azido-3,5-dinitrobenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. Safety measures are crucial due to the reactive nature of the azido and nitro groups.
化学反応の分析
Types of Reactions
4-Azido-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, often leading to the formation of amines or other derivatives.
Reduction Reactions: The nitro groups can be reduced to amino groups under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation, although this is less common due to the presence of already oxidized nitro groups.
Common Reagents and Conditions
Substitution: Reagents such as triphenylphosphine can be used to facilitate substitution reactions involving the azido group.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken due to the potential for over-oxidation.
Major Products
Substitution: Amines or other substituted derivatives.
Reduction: Amino derivatives of the original compound.
Oxidation: Over-oxidized products, which are less common.
科学的研究の応用
4-Azido-3,5-dinitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of materials with specific properties, such as energetic materials.
作用機序
The mechanism of action of 4-Azido-3,5-dinitrobenzoic acid involves the reactivity of its functional groups. The azido group can undergo click chemistry reactions, forming stable triazole rings upon reaction with alkynes. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and stability. These properties make it a versatile compound in various chemical processes.
類似化合物との比較
Similar Compounds
3,5-Dinitrobenzoic Acid: Lacks the azido group, making it less reactive in certain types of chemical reactions.
4-Methyl-3,5-dinitrobenzoic Acid: Contains a methyl group instead of an azido group, altering its chemical properties and reactivity.
Uniqueness
4-Azido-3,5-dinitrobenzoic acid is unique due to the presence of both azido and nitro groups, which confer high reactivity and versatility. This makes it particularly useful in synthetic chemistry and materials science, where such reactivity is often required.
特性
CAS番号 |
64108-99-2 |
|---|---|
分子式 |
C7H3N5O6 |
分子量 |
253.13 g/mol |
IUPAC名 |
4-azido-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C7H3N5O6/c8-10-9-6-4(11(15)16)1-3(7(13)14)2-5(6)12(17)18/h1-2H,(H,13,14) |
InChIキー |
DJXDOUSJFJHEKL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N=[N+]=[N-])[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


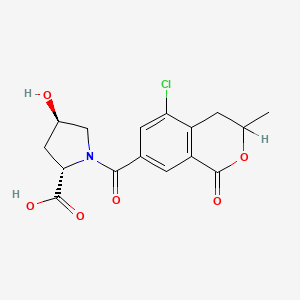
![2,2'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14497031.png)
![7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole;hydrate](/img/structure/B14497034.png)
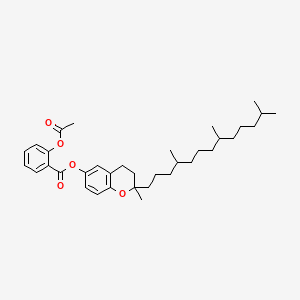
![2-[2,6-Di(propan-2-yl)phenyl]-4-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14497042.png)
![4-[4-(4-Methoxyphenyl)hex-4-en-3-yl]aniline](/img/structure/B14497056.png)
![3-[1-(1-Methyl-1H-pyrrol-2-yl)-2-nitroethyl]-1H-indole](/img/structure/B14497063.png)
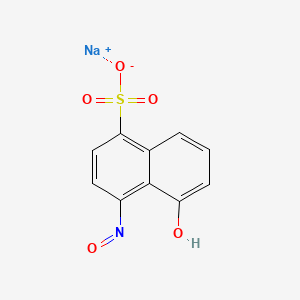
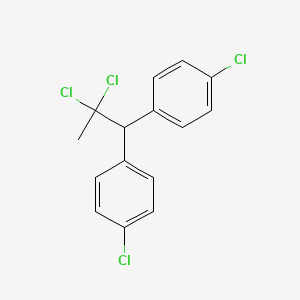
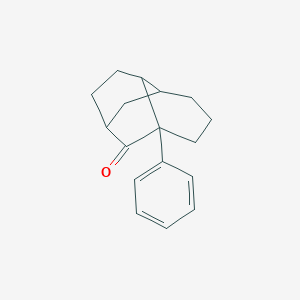
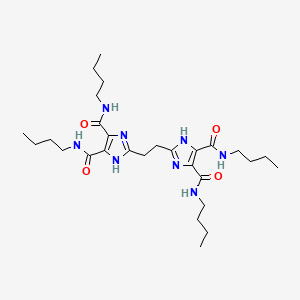
![8-Methoxy-5-{[(propan-2-yl)amino]acetyl}quinolin-2(1H)-one](/img/structure/B14497096.png)
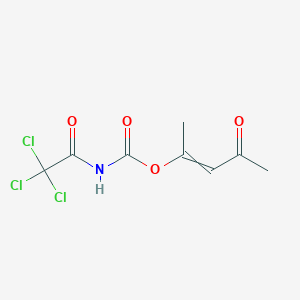
![4,9-Dihydro-3H-pyrido[2,3-b]indole](/img/structure/B14497114.png)
